N-(4-CHLOROPHENYL)-2-(2-{[(4-METHYLPHENYL)SULFANYL]METHYL}-1,3-BENZODIAZOL-1-YL)ACETAMIDE
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[(4-methylphenyl)sulfanylmethyl]benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS/c1-16-6-12-19(13-7-16)29-15-22-26-20-4-2-3-5-21(20)27(22)14-23(28)25-18-10-8-17(24)9-11-18/h2-13H,14-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYLMQDAPVRMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-(2-{[(4-METHYLPHENYL)SULFANYL]METHYL}-1,3-BENZODIAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
Key Findings :
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Oxidation selectivity depends on reagent strength: H₂O₂ yields sulfoxides, while mCPBA fully oxidizes to sulfones.
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Steric hindrance from the p-tolyl group slows reaction kinetics compared to simpler thioethers .
Substitution Reactions
The benzimidazole nitrogen atoms and acetamide group participate in nucleophilic/electrophilic substitutions.
Key Findings :
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N-Alkylation occurs preferentially at the less sterically hindered benzimidazole nitrogen.
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Hydrolysis of the acetamide group under acidic conditions proceeds without degrading the benzimidazole core.
Ring-Opening and Rearrangement
Under extreme conditions, the benzimidazole ring undergoes cleavage or rearrangement.
Key Findings :
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Ring-opening reactions are non-synthetic and typically observed in stability studies.
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Quinazoline formation suggests potential for designing polycyclic analogs .
Functional Group Interactions
The compound’s acetamide and aromatic systems engage in hydrogen bonding and π-π stacking, influencing its reactivity.
Comparative Reactivity with Analogs
A comparison with structurally similar compounds highlights unique reactivity patterns:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-(2-{[(4-METHYLPHENYL)SULFANYL]METHYL}-1,3-BENZODIAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares key structural motifs with several acetamide derivatives, though variations in heterocyclic cores, substituents, and functional groups lead to divergent properties. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
Heterocyclic Core: The target compound’s 1,3-benzodiazol core contrasts with the 1,3-thiazol or 1,3,4-thiadiazol systems in analogs.
Substituent Effects :
- The 4-chlorophenyl group in the target compound and ChemBK’s analog may enhance lipophilicity and membrane permeability compared to the 4-fluorophenyl group in FOE 5043 .
- The sulfanylmethyl group in the target compound differs from the sulfinyl group in ECHEMI’s analog , which could alter redox sensitivity and hydrogen-bonding capacity.
Functional Group Diversity :
- FOE 5043’s trifluoromethyl group likely increases metabolic resistance and electron-withdrawing effects, whereas the target compound’s methylphenylsulfanyl group may prioritize steric bulk over electronic effects.
Biological Implications :
- FOE 5043’s pesticidal activity suggests that the target compound’s combination of chlorophenyl and benzodiazole moieties could be optimized for similar agrochemical applications. However, the absence of a thiadiazole ring (linked to herbicidal activity in FOE 5043) may limit direct functional equivalence.
Research Findings and Data Limitations
Structural Characterization:
The target compound’s crystallographic data (if available) may have been resolved using SHELX-based refinement, a widely trusted method for small-molecule structural analysis .
Activity Insights:
- Pesticidal Potential: Structural parallels to FOE 5043 suggest possible herbicidal or insecticidal activity, though empirical validation is required.
- Metabolic Stability : The sulfanylmethyl group may confer greater resistance to oxidative degradation compared to sulfinyl analogs , but this remains speculative.
Data Gaps:
- No experimental data on the target compound’s solubility, logP, or IC50 values are available in the provided evidence.
- Comparisons rely on structural inference rather than direct bioactivity studies.
Biological Activity
N-(4-Chlorophenyl)-2-(2-{[(4-Methylphenyl)Sulfanyl]Methyl}-1,3-benzodiazol-1-yl)acetamide, also referred to by its CAS number 339100-14-0, is a compound that belongs to the class of benzodiazoles. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C23H20ClN3OS
- Molecular Weight : 421.94 g/mol
- Chemical Structure : The compound features a benzodiazole moiety, which is known for its diverse biological properties.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : Compounds with benzodiazole structures have shown promising anticancer properties. Studies indicate that derivatives of benzodiazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines (Aiello et al., 2008; Cho et al., 2008) .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against both bacterial and fungal strains. Research has demonstrated that similar benzodiazole derivatives possess significant antibacterial and antifungal effects, suggesting potential therapeutic applications in treating infections .
- Antioxidant Activity : Benzodiazole derivatives are also recognized for their antioxidant properties. This activity helps in neutralizing reactive oxygen species (ROS), contributing to the prevention of oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
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Cytotoxicity Assays :
- A study evaluated the cytotoxic effects of various benzodiazole derivatives on human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The results indicated that modifications to the benzodiazole structure significantly influenced cytotoxicity levels, with certain substitutions enhancing potency .
- Mechanistic Studies :
-
Comparative Analysis :
- A comparative study highlighted the differences in biological activity between various benzodiazole derivatives. The presence of specific substituents, such as chlorophenyl and methylsulfanyl groups, was correlated with increased antibacterial efficacy and reduced IC50 values in cytotoxicity assays .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What synthetic strategies are recommended to optimize the yield of this compound?
Answer:
- Stepwise optimization : Multi-step syntheses (e.g., 11-step processes) often suffer from low yields (~2–5%). Focus on isolating intermediates via column chromatography and validating purity using HPLC or TLC .
- Reagent selection : Use high-purity starting materials (e.g., 4-chlorophenyl derivatives) and monitor reaction progress with real-time spectroscopic techniques (e.g., NMR) to minimize side reactions.
- Solvent systems : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates, particularly for benzodiazole ring formation .
Basic: Which spectroscopic and analytical methods are critical for structural characterization?
Answer:
- Spectrofluorometry : Measure fluorescence intensity in varying solvents (e.g., ethanol, DMSO) to assess electronic properties and confirm benzodiazole moiety stability .
- NMR spectroscopy : Use H and C NMR to resolve aromatic protons and confirm sulfanyl-methyl substitution patterns.
- Mass spectrometry : Validate molecular weight (e.g., exact mass ~507–527 g/mol) via high-resolution MS (HRMS) to detect impurities .
Advanced: How can researchers resolve crystallographic data inconsistencies during structural refinement?
Answer:
- Software tools : Use SHELXL for small-molecule refinement, leveraging its robustness in handling twinned data or high-resolution datasets. Parameterize thermal displacement coefficients to address electron density ambiguities .
- Validation protocols : Cross-check refinement results with PLATON or CCDC tools to detect missed symmetry elements or disorder in the benzodiazole ring .
- Data collection : Optimize X-ray diffraction conditions (e.g., low-temperature crystallography) to minimize radiation damage and improve data completeness .
Advanced: How should methodological divergences in computational receptor-binding models be addressed?
Answer:
- Hybrid modeling : Combine in silico docking (e.g., AutoDock Vina) with experimental validation (e.g., fluorescence polarization assays) to reconcile conflicting receptor interaction predictions .
- Feature clustering : Apply meta-analysis to compare chemical descriptors (e.g., electrostatic potentials, hydrophobicity) across non-overlapping receptor clusters .
- Biological validation : Use heterologous expression systems (e.g., HEK293 cells) to test predicted agonistic/antagonistic activity of the compound against target receptors .
Basic: What purity control measures are essential during synthesis?
Answer:
- Chromatographic purification : Employ gradient elution in HPLC (C18 columns, acetonitrile/water mobile phase) to isolate the acetamide derivative from byproducts.
- Melting point analysis : Compare observed melting points with literature values to detect polymorphic impurities.
- Elemental analysis : Confirm C, H, N, S, and Cl composition within ±0.4% of theoretical values .
Advanced: How can fluorescence intensity variations across solvent systems be systematically analyzed?
Answer:
- Solvent polarity studies : Correlate Stokes shifts with solvent dielectric constants (e.g., ethanol vs. cyclohexane) to quantify solvatochromic effects .
- Triangulation : Validate spectral data using complementary methods (e.g., UV-Vis absorption, time-resolved fluorescence) to rule out instrumental artifacts .
- Quantum yield calculations : Use reference standards (e.g., quinine sulfate) to normalize intensity measurements and account for solvent quenching .
Advanced: What strategies mitigate contradictions in bioactivity data across different assays?
Answer:
- Dose-response standardization : Normalize activity data (e.g., IC) using common reference inhibitors to control for assay sensitivity variations.
- Data triangulation : Combine enzyme inhibition assays (e.g., kinase profiling) with cell-based viability tests (e.g., MTT assays) to confirm mechanism-specific effects .
- Error source analysis : Use Bland-Altman plots to identify systematic discrepancies between high-throughput and low-throughput screening platforms .
Basic: How should researchers design stability studies for this compound?
Answer:
- Forced degradation : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 3–10) to identify degradation pathways.
- Analytical monitoring : Track degradation products using LC-MS and compare fragmentation patterns with synthetic standards .
- Kinetic modeling : Calculate shelf-life using Arrhenius equations for temperature-dependent degradation .
Advanced: What computational approaches improve SAR (Structure-Activity Relationship) predictions?
Answer:
- 3D-QSAR : Develop CoMFA or CoMSIA models using aligned conformers of analogs to map electrostatic/hydrophobic fields influencing activity .
- Molecular dynamics (MD) : Simulate ligand-receptor binding over 100+ ns trajectories to identify critical interaction residues (e.g., sulfanyl-methyl interactions with hydrophobic pockets) .
- Machine learning : Train random forest models on PubChem BioAssay data to prioritize synthetic targets with predicted high activity .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Hazard assessment : Review SDS for acute toxicity (e.g., LD in rodents) and implement fume hood use for powder handling.
- Waste disposal : Neutralize chlorinated byproducts via sodium bicarbonate before incineration.
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
